molecular formula C25H19N3O3S2 B2830118 N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 315710-36-2

N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No. B2830118
CAS RN: 315710-36-2
M. Wt: 473.57
InChI Key: USXRYFOGRUAYSS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C25H19N3O3S2 and its molecular weight is 473.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been synthesized and studied for various biological activities. Notably, derivatives like 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide have been synthesized and shown significant anticancer activity against specific leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Moreover, derivatives of this compound have been developed as potent inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their potential as dual inhibitors in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Anti-inflammatory and Antinociceptive Properties

Derivatives of this compound, such as thiazolopyrimidine derivatives, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showing significant activity in various models (Selvam, Karthik, Palanirajan, & Ali, 2012). These studies suggest a potential for these derivatives in the treatment of pain and inflammation.

Antimicrobial Activity

Various derivatives of this compound have been synthesized and tested for antimicrobial activity. For instance, novel derivatives have been reported with antimicrobial activity against a range of bacterial strains, indicating the potential of these compounds in addressing antimicrobial resistance (Trotsko, Wujec, Kosikowska, & Malm, 2014).

Crystallographic Studies

Crystal structures of related compounds have been determined to understand their molecular conformations and potential interactions. Such structural insights are crucial for the design of derivatives with enhanced biological activity (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Enzyme Inhibition for Cancer Therapy

Derivatives of this compound have been synthesized as inhibitors of enzymes like DHFR, a critical enzyme in cancer cell proliferation. These derivatives have shown promise as antitumor agents and inhibitors of pathogenic organisms, offering potential new pathways for cancer treatment and the management of opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c29-21(26-14-19-12-7-13-31-19)16-33-25-27-23-22(20(15-32-23)17-8-3-1-4-9-17)24(30)28(25)18-10-5-2-6-11-18/h1-13,15H,14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXRYFOGRUAYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.